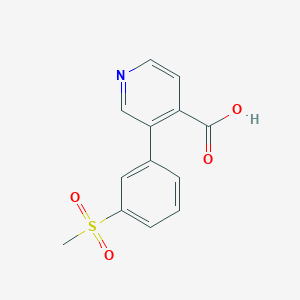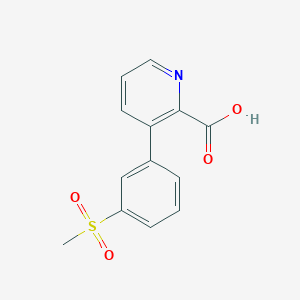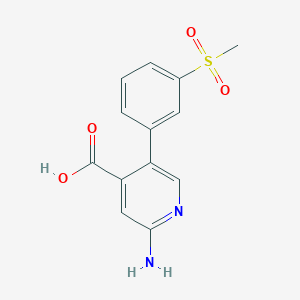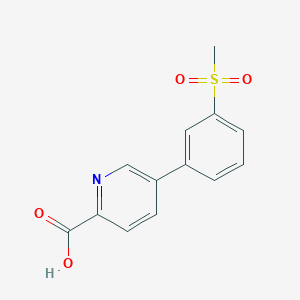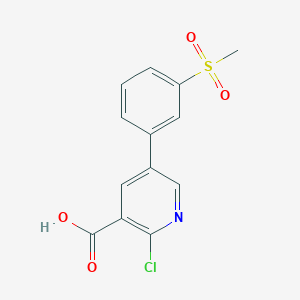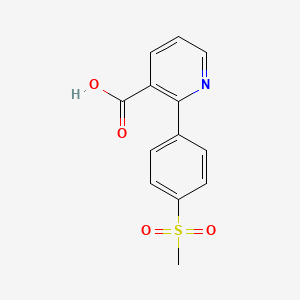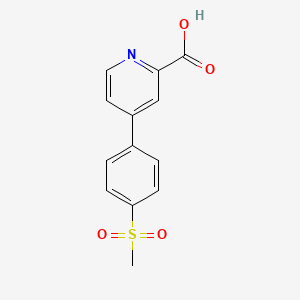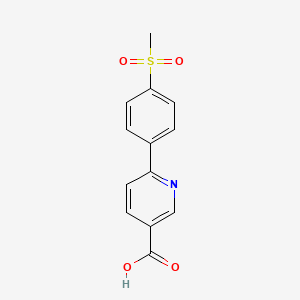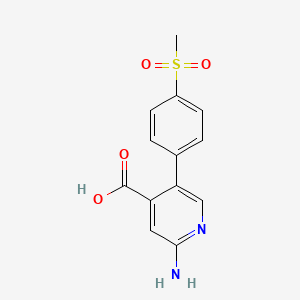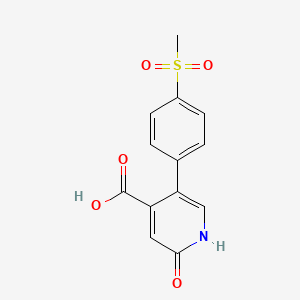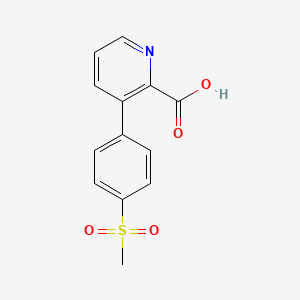
3-(4-Methylsulfonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylsulfonylphenyl)picolinic acid (MSPPA) is an organic compound with the molecular formula C7H8NO4S. It is a white, crystalline solid that is widely used in scientific research and laboratory experiments. MSPPA is also known by its CAS number 537-11-5 and is often referred to as picolinic acid. It is a versatile compound that has a wide range of applications in biochemistry and physiology.
Mechanism of Action
3-(4-Methylsulfonylphenyl)picolinic acid, 95% acts as a substrate for the enzyme picolinic acid hydrolase. This enzyme catalyzes the hydrolysis of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% to form picolinic acid and 4-methylsulfonylphenol. This reaction is important for the production of various biochemicals and pharmaceuticals.
Biochemical and Physiological Effects
3-(4-Methylsulfonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme picolinic acid hydrolase. In addition, 3-(4-Methylsulfonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to the use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in laboratory experiments. It is a relatively unstable compound and can degrade over time. In addition, it is a toxic compound and should be handled with care.
Future Directions
The use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in scientific research is expected to continue to expand in the future. It is likely that new applications for 3-(4-Methylsulfonylphenyl)picolinic acid, 95% will be discovered in the areas of drug development, biochemistry, and physiology. In addition, further research is needed to better understand the biochemical and physiological effects of 3-(4-Methylsulfonylphenyl)picolinic acid, 95%. Finally, it is possible that new methods for synthesizing 3-(4-Methylsulfonylphenyl)picolinic acid, 95% will be developed in the future.
Synthesis Methods
3-(4-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized in several ways. One method involves the reaction of 4-methylsulfonylphenol with picolinic acid in the presence of an acid catalyst. This reaction yields a white crystalline solid with a purity of 95%. Another method involves the reaction of 4-methylsulfonylphenol with picolinic acid in the presence of a base catalyst. This method yields a white crystalline solid with a purity of 80%.
Scientific Research Applications
3-(4-Methylsulfonylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and for the preparation of metal complexes. In addition, 3-(4-Methylsulfonylphenyl)picolinic acid, 95% is used in the development of diagnostic tests and in the production of biochemicals.
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-6-4-9(5-7-10)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWURFVNOQFFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

